molecular formula C15H19FN2O8 B1341638 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate CAS No. 1177319-45-7

4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate

Cat. No. B1341638
CAS RN: 1177319-45-7
M. Wt: 374.32 g/mol
InChI Key: JLLRGEGPBUXCBX-UHFFFAOYSA-N
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Description

Synthesis and Herbicidal Activity Analysis

The first paper discusses the synthesis of novel acetamide derivatives using 4-fluoro-aniline as a starting material. The compounds were characterized by various spectroscopic methods and tested for herbicidal activity. The results showed that most of the synthesized compounds had better herbicidal activities against certain dicotyledonous weeds, with some showing good activities at both pre-emergence and post-emergence stages .

Molecular Structure Analysis

In the third paper, coordination polymers containing a 4-fluoro-aniline derivative were synthesized and characterized. The crystal structure analysis revealed that hydrogen bonding interactions are strong enough to govern the supramolecular architecture, which is crucial for understanding the molecular structure of such compounds .

Chemical Reactions Analysis

The second paper provides insight into the synthesis of fluorine-containing pyridine derivatives through intermolecular cyclization and subsequent intramolecular skeletal transformation. Although not directly related to 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate, this study highlights the reactivity of fluorine-containing compounds and the potential for complex reactions involving fluorinated anilines .

Physical and Chemical Properties Analysis

The fifth paper describes the synthesis of a Schiff base ligand containing a 4-fluoro-aniline moiety and its complexation with Ru(II). The electrochemical properties were determined, and the antimicrobial activities were tested, showing good biological activity. This study provides valuable information on the physical and chemical properties of 4-fluoro-aniline derivatives .

Scientific Research Applications

Molecular Docking and QSAR Studies

The compound's analogs have been studied for their role as c-Met kinase inhibitors, primarily through molecular docking and quantitative structure-activity relationship (QSAR) methodologies. These studies help understand molecular orientations, active conformations, and biological activities of such inhibitors (Caballero et al., 2011).

Coordination Polymers Synthesis

The research on similar fluoro-substituted compounds includes the synthesis and nanostructure synthesis of coordination polymers, potentially offering insights into supramolecular assembly and the role of weak intermolecular interactions (Hajiashrafi et al., 2015).

Electrochemical and Biological Studies

A closely related compound, 4-fluoro-N-(2-pyridiylmethylene)-aniline, has been synthesized and characterized, with its electrochemical properties and antimicrobial activities against various bacterial strains being analyzed, indicating its potential in biological applications (Koske et al., 2018).

Monitoring Ligand Substitution in Metal Complexes

Research on the monitoring of ligand substitution in metal complexes using fluorophore-tagged compounds sheds light on the applications of these compounds in fluorescence-based detection and catalysis (Halter et al., 2019).

Safety and Hazards

According to a safety data sheet , it is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area. Consultation with a physician and showing the safety data sheet is advised .

properties

IUPAC Name

4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLRGEGPBUXCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC=C(C=C2)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate

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